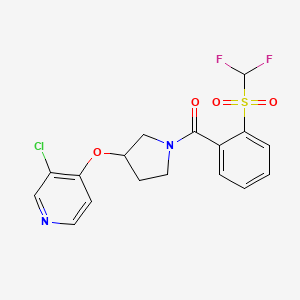
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a complex organic molecule notable for its potential applications across various scientific fields. This compound incorporates a combination of pyrrolidine and pyridine rings, along with functional groups that contribute to its diverse reactivity profile.
1. Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
Step 1: Formation of the 3-chloropyridin-4-yl intermediate through halogenation reactions.
Step 2: Coupling of the 3-chloropyridin-4-yl intermediate with the pyrrolidinyl moiety, facilitated by base catalysts under controlled temperature and pressure conditions.
Step 3: Introduction of the difluoromethylsulfonyl group through nucleophilic substitution reactions using appropriate sulfonylation agents.
2. Industrial Production Methods
In industrial settings, the production often involves:
Optimized reaction conditions: to enhance yield and purity.
High-throughput synthesis: techniques, including flow chemistry, to ensure scalable production.
Purification steps: such as crystallization and chromatography to obtain the final compound in the desired form.
1. Types of Reactions
This compound can undergo a variety of reactions:
Oxidation: It can be oxidized to introduce new functional groups or to further modify existing ones.
Reduction: Reduction reactions can alter the oxidation states of certain components within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine or sulfonyl positions.
2. Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: such as sodium borohydride for reduction.
Substituents: like alkyl halides in substitution reactions, often under acidic or basic conditions.
3. Major Products
The major products of these reactions often involve:
Functionalized derivatives: with enhanced or modified activity.
Intermediate compounds: useful in the synthesis of more complex molecules.
Scientific Research Applications
This compound's versatility lends itself to numerous applications:
Chemistry: Used as a building block in organic synthesis to develop novel compounds with desired properties.
Biology: Studied for its interactions with biological molecules, potentially serving as a lead compound in drug development.
Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Employed in material science for the development of specialized coatings or polymers.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone typically involves:
Molecular Targeting: Binding to specific proteins or enzymes, altering their activity.
Pathway Modulation: Influencing signal transduction pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
When compared to similar compounds:
Structural Uniqueness: The incorporation of both pyridine and sulfonyl groups differentiates it from compounds lacking these features.
Reactivity: Its reactivity profile may differ due to the presence of unique functional groups.
Applications: It may exhibit different or enhanced applications due to its unique structural features.
Similar compounds include:
Pyridinyl derivatives: with other functional groups.
Pyrrolidine-based molecules: with variations in their substituents.
Sulfonyl-containing compounds: with different core structures.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O4S/c18-13-9-21-7-5-14(13)26-11-6-8-22(10-11)16(23)12-3-1-2-4-15(12)27(24,25)17(19)20/h1-5,7,9,11,17H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZATTWJOYAWKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














